Cas no 2172248-65-4 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 3,3-dimethylbutanoic acid moiety and a methoxypropanamido linker, enhancing stability and solubility in organic solvents. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its optimized steric and electronic properties minimize side reactions. The methoxy substitution further improves handling and coupling efficiency. Its high purity and consistent performance make it a reliable choice for constructing complex peptide architectures.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid structure
2172248-65-4 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid
CAS番号:2172248-65-4
MF:C25H30N2O6
メガワット:454.515507221222
CID:5928188
PubChem ID:165959884

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid
    • 2172248-65-4
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
    • EN300-1561008
    • インチ: 1S/C25H30N2O6/c1-25(2,12-22(28)29)15-27-23(30)21(32-3)13-26-24(31)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: MNTOXSXCLLSICV-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C(NCC(C)(C)CC(=O)O)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 674
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 114Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1561008-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
0.5g
$3233.0 2023-05-23
Enamine
EN300-1561008-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
2500mg
$6602.0 2023-09-25
Enamine
EN300-1561008-5.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
5g
$9769.0 2023-05-23
Enamine
EN300-1561008-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
0.05g
$2829.0 2023-05-23
Enamine
EN300-1561008-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
0.1g
$2963.0 2023-05-23
Enamine
EN300-1561008-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
10g
$14487.0 2023-05-23
Enamine
EN300-1561008-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
1g
$3368.0 2023-05-23
Enamine
EN300-1561008-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
500mg
$3233.0 2023-09-25
Enamine
EN300-1561008-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
10000mg
$14487.0 2023-09-25
Enamine
EN300-1561008-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-3,3-dimethylbutanoic acid
2172248-65-4
50mg
$2829.0 2023-09-25

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2172248-65-4 and Product Name: 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic Acid

Compound with the CAS number 2172248-65-4 and the product name 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of a fluoren-9-yl moiety and a methoxycarbonyl group in its backbone suggests unique chemical properties that make it a promising candidate for further investigation.

The molecular architecture of this compound is meticulously designed to enhance its pharmacological activity. The fluoren-9-yl substituent, known for its stability and rigidity, contributes to the compound's binding affinity and metabolic stability. This feature is particularly crucial in drug design, where the ability to interact selectively with biological targets is paramount. Additionally, the methoxycarbonyl group introduces a polar region that can facilitate hydrogen bonding interactions, further improving the compound's solubility and bioavailability.

Recent studies have highlighted the importance of amino acid derivatives in the development of novel therapeutic agents. The presence of an amino group in the side chain of this compound opens up possibilities for various functional modifications, enabling researchers to tailor its properties for specific applications. For instance, modifications at this site could enhance receptor binding or modulate metabolic pathways, thereby increasing therapeutic efficacy.

The 2-methoxypropanamido moiety in the compound's structure adds another layer of complexity, providing a site for further chemical manipulation. This segment can be modified to influence the compound's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. Such flexibility is essential for optimizing drug candidates for clinical use.

Moreover, the 3,3-dimethylbutanoic acid component contributes to the compound's overall stability and hydrophobicity. This feature can be particularly advantageous in formulations requiring prolonged shelf life or improved bioavailability. The dimethyl substitution on the butanoic acid moiety enhances lipophilicity, which can facilitate cellular uptake and target interaction.

In recent years, there has been growing interest in fluorene-based compounds due to their unique photophysical properties and potential applications in bioimaging and photodynamic therapy. The fluoren-9-yl group in this compound not only enhances its structural stability but also opens up possibilities for exploring these applications. Researchers are investigating how such moieties can be integrated into drug molecules to improve diagnostic tools and therapeutic strategies.

The combination of these structural features makes 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid a versatile scaffold for drug discovery. Its design allows for multiple points of modification, enabling scientists to fine-tune its properties for various therapeutic targets. This adaptability is crucial in addressing complex diseases that require multifaceted approaches.

Current research in medicinal chemistry emphasizes the development of compounds with enhanced selectivity and reduced side effects. The intricate structure of this compound provides a promising platform for achieving these goals. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives with improved pharmacological profiles.

The methoxycarbonyl group also plays a critical role in protecting reactive sites during synthesis while allowing controlled release under physiological conditions. This dual functionality is valuable in designing prodrugs that require activation at specific sites within the body. Such strategies can improve drug delivery efficiency and minimize systemic toxicity.

As our understanding of biological pathways continues to evolve, so does our ability to design targeted therapeutics. The complexity of this compound aligns well with modern drug discovery paradigms, which prioritize precision and efficacy. By integrating advanced synthetic methodologies with cutting-edge biochemical assays, scientists are paving the way for next-generation pharmaceuticals.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid (CAS No. 2172248-65-4) represents a significant step forward in pharmaceutical innovation. Its unique structural features offer numerous opportunities for further development, making it a valuable asset in ongoing research efforts aimed at improving human health outcomes.

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